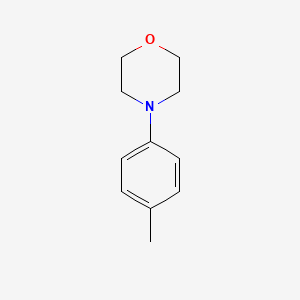
4-(p-トリル)モルホリン
概要
説明
4-(p-Tolyl)morpholine, also known as 4-TPM, is a chemical compound that is widely used in scientific research. It is a heterocyclic compound with a nitrogen atom at the center of the ring, and it is a derivative of morpholine. 4-TPM has a wide range of applications in the field of scientific research, including synthesis methods, biochemical and physiological effects, and lab experiments. In
科学的研究の応用
化学合成
“4-(p-トリル)モルホリン”は、さまざまな医薬品、農薬、および染料の合成における重要な中間体です。これは、モルホリンと4-クロロトルエンから合成できます .
化学反応における触媒
この化合物は、ビニログアノマーに基づく酸化によるヘキサヒドロキノリンおよび2-アミノ-4,6-ジフェニルニコチノニトリルの合成における触媒として使用されてきました 。このプロセスには、モルホリンタグが付いた新規な磁性ナノ粒子の使用が含まれます .
ナノサイエンスとナノテクノロジー
“4-(p-トリル)モルホリン”のモルホリンタグは、ナノ磁性触媒を作成するために使用されてきました 。これらの触媒は、均一系と磁性不均一系触媒システムの特徴を組み合わせており、高い活性と選択性を示し、簡単に回収できる可能性があります .
グリーンケミストリー
グリーンケミストリーの分野では、 “4-(p-トリル)モルホリン”は重要な役割を果たします。マルチコンポーネント戦略は、単純な経路を通じて新規で複雑な分子の調製のための直接的な方法の開発を可能にするため、従来の多段階合成プロトコルよりも環境に優しい代替手段です .
安全対策
“4-(p-トリル)モルホリン”を扱う際には、乾燥化学物質、二酸化炭素、またはアルコール耐性フォームを使用することをお勧めします 。また、保護手袋、眼保護具、および顔面保護具を着用することもお勧めします .
商業的に入手可能
“4-(p-トリル)モルホリン”は市販されており、さまざまな化学薬品サプライヤーから購入できます 。通常、淡いオレンジ色から黄色から緑色の粉末または結晶として販売されています .
Safety and Hazards
作用機序
Target of Action
It is known that morpholine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
It is known that morpholine derivatives can have anti-inflammatory effects . They may achieve this by reducing vascular permeability or through their antagonistic effects on H1 histamine receptors .
Biochemical Pathways
Morpholine derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Based on the known effects of morpholine derivatives, it can be inferred that they may have anti-inflammatory effects .
特性
IUPAC Name |
4-(4-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFVASCPJETBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354198 | |
| Record name | 4-(p-Tolyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3077-16-5 | |
| Record name | 4-(p-Tolyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(p-Tolyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)
![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)






![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

